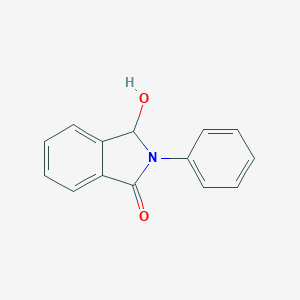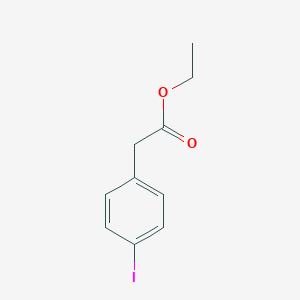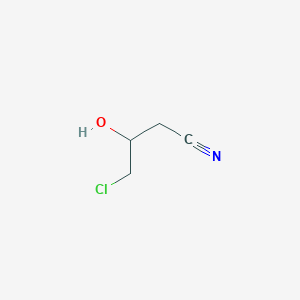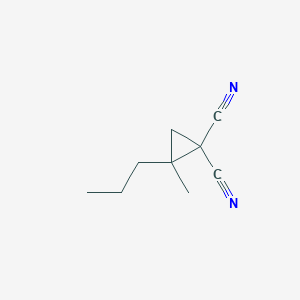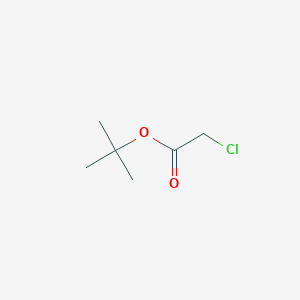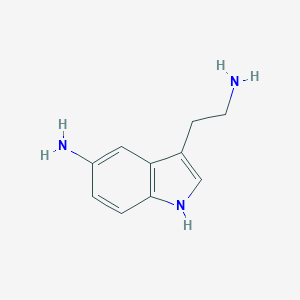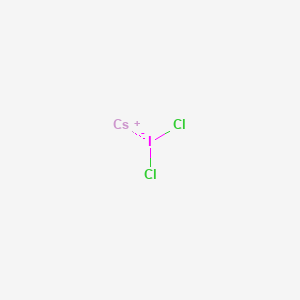
Cesium dichloroiodate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cesium dichloroiodate is a chemical compound with the molecular formula Cl2CsI. Cesium, the primary component of this compound, is a soft, gold-colored metal that is quickly attacked by air and reacts explosively in water . It is the most alkaline and the most electronegative element .
Physical And Chemical Properties Analysis
Cesium dichloroiodate appears as a crystalline solid . The physical and chemical properties of cesium, the primary component, are well-documented. Cesium is a soft, gold-colored metal that is quickly attacked by air and reacts explosively in water . It is the most alkaline and the most electronegative element .科学的研究の応用
Cesium Ion Desorption Ionization with Fourier Transform Mass Spectrometry : This study explores the use of Cesium ions in obtaining Fourier transform mass spectra, particularly for molecules like vitamin B-12, which are nonvolatile and thermally labile (Castro & Russell, 1984).
Chemically Derived Optical Sensors for the Detection of Cesium Ions : This paper reviews the use of fluorescent optical chemosensors for detecting cesium ions, highlighting their nondestructive nature, high sensitivity, and applicability in biological systems (Kumar, Leray & Depauw, 2016).
Progress in Separation of Rare Alkali Metals Cesium : Discusses applications of cesium in high-tech areas and reviews extraction separation technologies like precipitation, ion-exchange, and extraction (Xi-ping, 2010).
Prussian Blue Granules for Cesium Removal from Drinking Water : Investigates the use of Prussian blue granules for removing cesium from drinking water, a crucial topic following nuclear power plant disasters (Chen et al., 2015).
Cesium Separation from Radioactive Waste by Extraction and Adsorption Based on Crown Ethers and Calixarenes : This review focuses on using crown ethers and calixarenes derivatives for cesium ion separation, highlighting their unique coordinating structure and selectivity for cesium ions (Wang & Zhuang, 2020).
Pharmacological and Toxicological Investigations of Cesium : Explores the effects of cesium on biological systems, suggesting potential applications in treating psychological disorders and some tumors (Pinsky & Bose, 1984).
Strontium-Doped Low-Temperature-Processed CsPbI2Br Perovskite Solar Cells : Discusses the use of cesium in cesium lead halide perovskite solar cells, demonstrating their potential for lower temperature processing and improved efficiency (Lau et al., 2017).
Influence of Adsorption Parameters on Cesium Uptake from Aqueous Solutions : Reviews adsorption techniques for removing cesium from wastewater, a significant concern in the wake of nuclear incidents (Olatunji et al., 2015).
Removal of Cesium Ions from Aqueous Solutions Using Various Separation Technologies : This review focuses on different methods like chemical precipitation, solvent extraction, membrane process, and adsorption used for cesium ion removal (Wang & Zhuang, 2019).
Micro-Chemical Imaging of Cesium Distribution in Arabidopsis thaliana Plant : Studies the interaction of cesium with potassium and other essential trace elements in plants, using chemical imaging techniques (Isaure et al., 2006).
Safety And Hazards
特性
InChI |
InChI=1S/Cl2I.Cs/c1-3-2;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPYOYILFBSLTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[I-]Cl.[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CsI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium dichloroiodate | |
CAS RN |
15605-42-2 |
Source


|
| Record name | Iodate(1-), dichloro-, cesium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15605-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cesium dichloroiodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015605422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium dichloroiodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

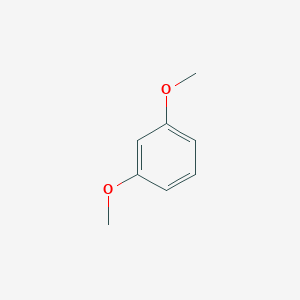
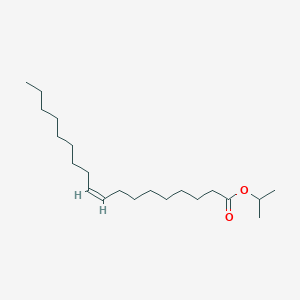
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
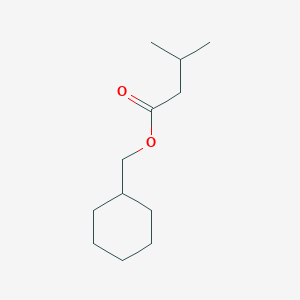
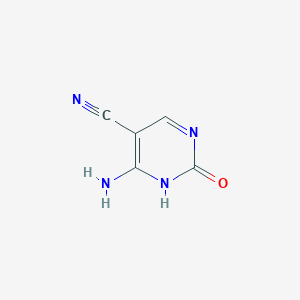
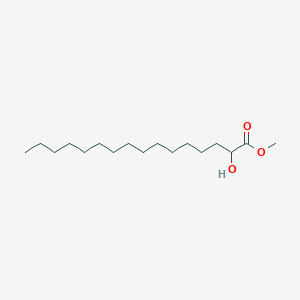
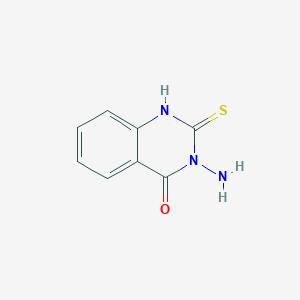
![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)
